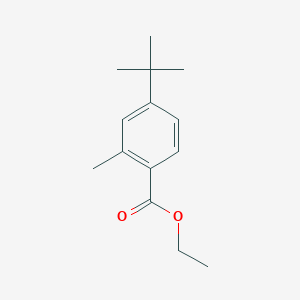
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a t-butoxycarbonyl group and a benzyl-tetrazole moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
The synthesis of tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the t-Butoxycarbonyl Group: The t-butoxycarbonyl group is often introduced using t-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Benzyl-Tetrazole Moiety: The benzyl-tetrazole group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with a tetrazole derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.
Analyse Des Réactions Chimiques
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl-tetrazole moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound finds applications in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-tetrazole moiety can mimic carboxylic acid groups, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate can be compared with other tetrazole-containing compounds, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: Another angiotensin II receptor blocker with similar applications.
Pentylene Tetrazole: Used in research to induce seizures in animal models for studying epilepsy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Propriétés
Formule moléculaire |
C18H25N5O2 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
tert-butyl 4-(2-benzyltetrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,3)25-17(24)22-11-9-15(10-12-22)16-19-21-23(20-16)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
Clé InChI |
QLMBZAJXROHULI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(N=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-[1-(2-amino-2-oxo-ethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide](/img/structure/B8503074.png)
![Benzaldehyde, 4-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B8503081.png)
![tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8503083.png)




